molecular formula C12H19NO2S B2768695 N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide CAS No. 2097915-47-2

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide

Cat. No.: B2768695
CAS No.: 2097915-47-2
M. Wt: 241.35
InChI Key: UOKWYWPBDRKWJR-UHFFFAOYSA-N
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Description

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. The compound has a molecular formula of C12H19NO2S and a molecular weight of 241.35 . It features a thiophene ring, which is a five-membered ring containing sulfur, and is known for its diverse chemical properties and biological activities .

Scientific Research Applications

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate thiophene derivative reacts with an ethylene oxide or a similar reagent under basic conditions.

    Formation of the Butanamide Moiety: The final step involves the coupling of the thiophene derivative with butanoyl chloride in the presence of a base such as triethylamine to form the butanamide moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated thiophene derivatives.

Mechanism of Action

The mechanism of action of N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain a thiophene ring, exhibit similar biological activities.

    Butanamide Derivatives: Compounds with a butanamide moiety, such as certain pharmaceuticals, share structural similarities and may exhibit related biological effects.

Uniqueness

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide is unique due to its specific combination of a thiophene ring and a butanamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-3-4-12(15)13-8-7-10-5-6-11(16-10)9(2)14/h5-6,9,14H,3-4,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKWYWPBDRKWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=CC=C(S1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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